Product packaging for 4-(5-Hydroxypyridin-2-yl)benzonitrile(Cat. No.:CAS No. 910649-30-8)

4-(5-Hydroxypyridin-2-yl)benzonitrile

Cat. No.: B3166375
CAS No.: 910649-30-8
M. Wt: 196.20 g/mol
InChI Key: HMVHLVQMJNSVGB-UHFFFAOYSA-N
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Description

4-(5-Hydroxypyridin-2-yl)benzonitrile ( 910649-30-8) is an organic compound with the molecular formula C12H8N2O and a molecular weight of 196.21 g/mol. This benzonitrile derivative features a hydroxypyridyl group, a structure known to be a crucial building block in medicinal chemistry with significant pharmaceutical relevance . The incorporation of a nitrile group into a compound can offer several advantages for rational drug design, including enhanced binding affinity toward biological targets and improved pharmacokinetic properties . As a key synthetic intermediate, this compound is valuable for researchers developing novel molecular units and extended structures for applications in anti-cancer, anti-diabetic, and anti-inflammatory drug discovery programs . The product is accompanied by full analytical data for verification and is subject to cold-chain transportation to ensure stability . Intended for Research Use Only. Not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2O B3166375 4-(5-Hydroxypyridin-2-yl)benzonitrile CAS No. 910649-30-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-hydroxypyridin-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c13-7-9-1-3-10(4-2-9)12-6-5-11(15)8-14-12/h1-6,8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVHLVQMJNSVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692429
Record name 4-(5-Hydroxypyridin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910649-30-8
Record name 4-(5-Hydroxypyridin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

The synthesis of 4-(5-Hydroxypyridin-2-yl)benzonitrile and its analogs is a multifaceted process, often involving sophisticated strategies for bond formation and functional group manipulation. This section explores the key chemical reactions and principles that underpin its synthesis.

Advanced Spectroscopic Characterization Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Investigating Molecular Structure and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-(5-Hydroxypyridin-2-yl)benzonitrile, both ¹H and ¹³C NMR spectroscopy are indispensable tools.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on both the pyridine (B92270) and benzene (B151609) rings, as well as the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-donating nature of the hydroxyl group and the electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen. The protons on the benzonitrile (B105546) ring, ortho and meta to the nitrile group, would likely appear as doublets due to spin-spin coupling. Similarly, the protons on the hydroxypyridine ring will show characteristic splitting patterns based on their positions relative to the hydroxyl group and the point of attachment to the benzonitrile ring. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) would be instrumental in establishing the connectivity between adjacent protons within the same ring system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon atom of the nitrile group (-C≡N) is expected to have a characteristic chemical shift in the range of 110-125 ppm. The carbon atoms of the aromatic rings will appear in the typical aromatic region (approximately 100-160 ppm). The carbon attached to the hydroxyl group will be shifted downfield compared to other ring carbons due to the deshielding effect of the oxygen atom. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for unambiguously assigning the proton and carbon signals by revealing one-bond and multiple-bond C-H correlations, respectively. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on analysis of similar compounds.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H (ortho to CN) 7.8 - 8.0 (d) -
H (meta to CN) 7.6 - 7.8 (d) -
H (ortho to OH) 7.2 - 7.4 (d) -
H (meta to OH) 8.2 - 8.4 (s) -
H (para to OH) 7.5 - 7.7 (d) -
OH 9.5 - 10.5 (br s) -
C (CN) - 118 - 120
C (ipso to CN) - 110 - 115
C (ortho to CN) - 132 - 134
C (meta to CN) - 128 - 130
C (para to CN) - 145 - 148
C (ipso to Benzene) - 155 - 158
C (ortho to N) - 148 - 152
C (meta to N, ipso to OH) - 150 - 155
C (para to N) - 120 - 125
C (meta to N) - 135 - 140

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Bonding Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

FT-IR Spectroscopy: The FT-IR spectrum of this compound will be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is expected for the O-H stretching vibration of the hydroxyl group, with the broadening indicative of hydrogen bonding. The sharp and intense absorption band around 2220-2240 cm⁻¹ is a definitive marker for the C≡N stretching of the nitrile functional group. rsc.org Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the pyridine and benzene rings will be observed in the 1400-1600 cm⁻¹ region. The C-O stretching of the hydroxyl group will likely be found in the 1200-1300 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The C≡N stretch is also typically strong and sharp in the Raman spectrum. The symmetric breathing modes of the aromatic rings are often prominent in the Raman spectrum, providing a characteristic fingerprint for the molecule. Analysis of the shifts in the O-H stretching frequency can provide further details on the strength and nature of intermolecular hydrogen bonding.

Table 2: Characteristic Vibrational Frequencies for this compound Predicted data based on analysis of similar compounds.

Functional Group Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Hydroxyl (-OH) O-H Stretch 3200-3600 (broad) 3200-3600 (weak)
Nitrile (-C≡N) C≡N Stretch 2220-2240 (strong, sharp) 2220-2240 (strong, sharp)
Aromatic Rings C-H Stretch 3000-3100 (medium) 3000-3100 (strong)
Aromatic Rings C=C/C=N Stretch 1400-1600 (multiple bands) 1400-1600 (multiple bands)
Phenolic C-O C-O Stretch 1200-1300 (strong) 1200-1300 (weak)

Electronic Absorption and Emission Spectroscopy for Probing Electronic Transitions and Photophysical Behavior

Electronic spectroscopy, including UV-Vis absorption and fluorescence emission spectroscopy, is employed to investigate the electronic transitions within a molecule and to characterize its photophysical properties. The extended π-conjugated system of this compound, formed by the interconnected pyridine and benzene rings, is expected to give rise to distinct electronic absorption and emission profiles.

Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound, likely recorded in a solvent such as ethanol (B145695) or acetonitrile, is anticipated to show absorption bands corresponding to π→π* transitions within the aromatic systems. The presence of the hydroxyl (an auxochrome) and nitrile (a chromophore) groups will influence the position and intensity of these absorption maxima (λ_max). It is expected that the molecule will exhibit strong absorption in the UV region, potentially with shoulders or multiple peaks indicating different electronic transitions.

Emission (Fluorescence) Spectroscopy: Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound may exhibit fluorescence. The emission spectrum will typically be a mirror image of the absorption spectrum, shifted to longer wavelengths (a phenomenon known as the Stokes shift). The fluorescence quantum yield and lifetime are important photophysical parameters that can be determined to understand the efficiency of the emission process and the dynamics of the excited state. The nature of the solvent can also play a significant role in the photophysical behavior due to potential solvent-solute interactions.

Table 3: Predicted Photophysical Properties for this compound Predicted data based on analysis of similar compounds.

Parameter Predicted Value
Absorption Maximum (λ_max) 280 - 350 nm
Molar Absorptivity (ε) 10,000 - 30,000 M⁻¹cm⁻¹
Emission Maximum (λ_em) 350 - 450 nm
Stokes Shift 50 - 100 nm

Mass Spectrometry (HRMS) in Compound Verification and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition of a molecule and for elucidating its structure through the analysis of fragmentation patterns.

Compound Verification: HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula with high confidence. For this compound (C₁₂H₈N₂O), the calculated exact mass of the molecular ion [M]⁺ would be compared to the experimentally measured value. A close match between the theoretical and experimental masses confirms the elemental composition of the synthesized compound.

Fragmentation Analysis: In the mass spectrometer, the molecular ion can be induced to fragment into smaller, characteristic ions. The analysis of these fragment ions provides valuable structural information. For this compound, fragmentation is likely to occur at the bond connecting the two aromatic rings, leading to fragments corresponding to the hydroxypyridine and benzonitrile moieties. Other potential fragmentation pathways could involve the loss of small neutral molecules such as CO from the hydroxyl group or HCN from the nitrile group. The observed fragmentation pattern serves as a fingerprint for the molecule and helps to confirm the proposed structure. nih.govceon.rs

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound Predicted data based on theoretical calculations and fragmentation patterns of similar compounds.

Parameter Predicted Value
Molecular Formula C₁₂H₈N₂O
Calculated Exact Mass [M]⁺ 196.0637
Major Fragment Ions (m/z) 168 ([M-CO]⁺), 169 ([M-HCN]⁺), 95 (hydroxypyridyl cation), 102 (benzonitrile radical cation)

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the prediction of its three-dimensional geometry. researchgate.net DFT calculations for 4-(5-Hydroxypyridin-2-yl)benzonitrile involve optimizing the molecule's structure to find the lowest energy conformation. These calculations typically predict a structure with the pyridine (B92270) and benzene (B151609) rings connected by a single carbon-carbon bond. While the individual rings are planar, there is a torsional angle between them, the energetics of which define the molecule's conformational preferences. DFT methods, such as B3LYP combined with a suitable basis set like 6-311G(d,p), are commonly employed for such optimizations, providing detailed information on bond lengths, bond angles, and dihedral angles. ijres.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity and lower kinetic stability.

For this compound, a donor-π-acceptor (D-π-A) system, the electron-donating hydroxypyridine moiety is expected to contribute significantly to the HOMO. Conversely, the electron-withdrawing benzonitrile (B105546) moiety will largely define the LUMO. This separation of the frontier orbitals facilitates an intramolecular charge transfer (ICT) upon electronic excitation. The HOMO and LUMO energies are used to calculate various global reactivity descriptors that predict the molecule's behavior in chemical reactions. researchgate.net

Table 1: Conceptual Global Reactivity Descriptors Derived from HOMO-LUMO Energies

DescriptorFormulaPredicted Significance for this compound
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicates the molecule's excitability and chemical reactivity. A moderate gap is expected, typical of stable organic compounds with potential for electronic applications. researchgate.net
Ionization Potential (I) -EHOMORepresents the energy required to remove an electron.
Electron Affinity (A) -ELUMORepresents the energy released when an electron is added.
Electronegativity (χ) -(EHOMO + ELUMO)/2Measures the molecule's ability to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO)/2Measures the resistance to change in electron distribution. A larger value indicates higher stability.
Chemical Softness (S) 1/(2η)The reciprocal of hardness, indicating a higher propensity to react.
Electrophilicity Index (ω) χ²/ (2η)Quantifies the electrophilic nature of the molecule.

Molecular Electrostatic Potential (MEP) mapping is a vital visualization tool used to identify the charge distribution within a molecule and predict its reactive sites for both electrophilic and nucleophilic attacks. chemrxiv.org The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, these regions are expected around the nitrogen atom of the nitrile group and the oxygen atom of the hydroxyl group due to their high electronegativity.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group is a prominent positive site.

Neutral Regions (Green): These areas have a near-zero potential and are typically associated with the carbon-hydrogen bonds of the aromatic rings.

MEP analysis provides a visual guide to the molecule's intermolecular interaction patterns, such as hydrogen bonding. chemrxiv.org

Table 2: Predicted Molecular Electrostatic Potential (MEP) Regions

Molecular RegionPredicted PotentialType of Reactive Site
Hydroxyl Oxygen (O-H) Negative (Red)Electrophilic Attack
Nitrile Nitrogen (C≡N) Negative (Red)Electrophilic Attack
Hydroxyl Hydrogen (O-H) Positive (Blue)Nucleophilic Attack
Aromatic Ring Hydrogens Slightly Positive (Light Blue)Nucleophilic Attack
Aromatic Ring π-systems Generally Neutral/Slightly NegativeComplex Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energies. This analysis is particularly useful for understanding hyperconjugative interactions and intramolecular charge transfer (ICT).

In this compound, NBO analysis would likely reveal significant charge transfer from the electron-donating hydroxypyridine ring to the electron-withdrawing benzonitrile ring. This is mediated through the π-conjugated system connecting the two rings. Key interactions would include π → π* transitions between the aromatic rings, as well as n → π* interactions involving the lone pairs (n) on the oxygen and nitrogen atoms. The magnitude of these interactions, expressed as stabilization energies (E(2)), confirms the extent of electronic delocalization and the efficiency of the ICT pathway.

Tautomerism Studies and Energetics of Hydroxypyridine Forms

Hydroxypyridines are known to exhibit tautomerism, existing in equilibrium between the hydroxy form and the pyridone form. youtube.com For this compound, the 5-hydroxypyridine moiety can tautomerize to its corresponding pyridone structure. This equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent. wuxibiology.com

Hydroxy Form: This form is typically favored in the gas phase and in non-polar solvents. semanticscholar.org It maintains the aromaticity of the pyridine ring.

Pyridone Form: This zwitterionic or keto form is significantly stabilized by polar solvents, especially those capable of hydrogen bonding, such as water. wuxibiology.comresearchgate.net The increased dipole moment of the pyridone tautomer leads to stronger solute-solvent interactions, shifting the equilibrium in its favor. wuxibiology.com Computational studies can calculate the relative energies of these tautomers in different solvent models (e.g., using a Polarizable Continuum Model, PCM), predicting the equilibrium constant (KT) and rationalizing the experimental observations. wuxibiology.com The presence of water molecules can also strongly reduce the energy barrier for tautomerization. wuxibiology.com

Table 3: Tautomeric Forms and Expected Stability

TautomerStructureFavored EnvironmentRationale
Enol Form (Hydroxypyridine) Aromatic pyridine ring with an -OH groupGas Phase, Non-polar SolventsLower intrinsic dipole moment; aromatic stability. semanticscholar.org
Keto Form (Pyridone) Non-aromatic pyridone ring with C=O and N-H groupsPolar, Protic Solvents (e.g., Water)Higher dipole moment leads to greater stabilization by polar solvent molecules. wuxibiology.comresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution-Phase Behavior

While DFT calculations provide a static picture of a molecule's minimum energy structure, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time, particularly in a solution. researchgate.net For this compound, MD simulations can be used to explore its conformational landscape by modeling the movements of its atoms in the presence of explicit solvent molecules.

A key aspect to study would be the rotation around the single bond connecting the phenyl and pyridine rings. This rotation is subject to a torsional barrier, and MD simulations can map the potential energy surface related to this dihedral angle. researchgate.net The simulations would reveal the most populated conformational states, the timescale of interconversion between them, and how solvent interactions influence these dynamics. researchgate.netnih.gov Such studies are critical for understanding how the molecule's shape fluctuates in a realistic environment, which can impact its biological activity or material properties.

Quantum Chemical Calculations of Electronic and Theoretical Optical Properties

Quantum chemical methods, especially Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the electronic absorption and emission spectra of molecules. nih.govijnc.ir These calculations provide insights into the nature of electronic transitions, their energies (corresponding to absorption wavelengths), and their intensities (oscillator strengths). researchgate.net

For this compound, TD-DFT calculations would likely predict a strong absorption band in the UV-visible region. This transition would be assigned to a π → π* excitation with significant intramolecular charge transfer (ICT) character, originating from the HOMO on the hydroxypyridine unit to the LUMO on the benzonitrile unit. A key feature of such ICT transitions is their sensitivity to solvent polarity, a phenomenon known as solvatochromism. Calculations using different solvent models can predict these spectral shifts, providing a theoretical basis for the molecule's potential use as a fluorescent probe or in optoelectronic devices. nih.gov

Theoretical Mechanistic Pathways and Reaction Intermediates

Theoretical and computational studies offer profound insights into the reaction mechanisms that are not easily accessible through experimental methods alone. For the synthesis of this compound, a biaryl compound, the most probable synthetic route involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool to elucidate the intricate steps of the catalytic cycle, including the structures and energies of reactants, intermediates, transition states, and products.

While specific theoretical studies on the mechanistic pathway for this compound are not extensively documented in the literature, a plausible mechanism can be constructed based on well-established computational models of Suzuki-Miyaura reactions involving pyridyl and phenyl moieties. researchgate.netbeilstein-journals.orgcore.ac.ukresearchgate.net The reaction would likely proceed via the coupling of a substituted halopyridine with a substituted phenylboronic acid.

The generally accepted catalytic cycle for a Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Computational studies on similar systems reveal the energetic landscape of this cycle.

Plausible Mechanistic Pathway for the Suzuki-Miyaura Coupling

A plausible pathway for the formation of this compound involves the reaction of 2-halo-5-hydroxypyridine with 4-cyanophenylboronic acid (or conversely, 4-bromobenzonitrile (B114466) with 5-hydroxypyridin-2-ylboronic acid) in the presence of a palladium catalyst and a base. The catalytic cycle, as informed by theoretical investigations on related systems, can be detailed as follows:

Transmetalation: The subsequent step is transmetalation, where the organic group from the organoboron compound (e.g., the 4-cyanophenyl group from 4-cyanophenylboronic acid) is transferred to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic borate (B1201080) species. DFT calculations have shown that the energy barrier for this step can be sensitive to the nature of the base and the solvent.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination from the palladium(II) intermediate, which now bears both the pyridyl and the phenyl fragments. This step forms the new carbon-carbon bond, yielding the final product, this compound, and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org Theoretical models suggest this step is generally facile and highly exothermic.

The following table provides a generalized representation of the relative energies of the key species in a typical Suzuki-Miyaura catalytic cycle, as informed by computational studies on analogous systems. The values are illustrative and represent the general energetic profile.

Table 1: Illustrative Relative Free Energies of Intermediates and Transition States in a Suzuki-Miyaura Reaction Pathway
SpeciesDescriptionRelative Free Energy (kcal/mol, Illustrative)
Reactants + CatalystInitial aryl halide, boronic acid, and Pd(0) catalyst0.0
TS_OATransition state for oxidative addition+15 to +25
Int_OAOxidative addition intermediate (Pd(II) complex)-5 to +5
TS_TMTransition state for transmetalation+10 to +20
Int_REIntermediate prior to reductive elimination-10 to 0
TS_RETransition state for reductive elimination+5 to +15
Product + CatalystFinal biaryl product and regenerated Pd(0) catalyst-20 to -40

Key Reaction Intermediates

Based on theoretical models of palladium-catalyzed cross-coupling reactions, the key intermediates in the formation of this compound are expected to be:

Palladium(0) Complex (e.g., [Pd(PPh₃)₂]): The active catalytic species that initiates the cycle.

Oxidative Addition Adduct (e.g., trans-[Pd(PPh₃)₂(Ar¹)(X)]): A palladium(II) species formed after the insertion of the palladium into the aryl-halide bond.

Transmetalation Intermediate: A palladium(II) species where the halide has been replaced by the second aryl group from the boronic acid.

Pre-reductive Elimination Complex (e.g., cis-[Pd(PPh₃)₂(Ar¹)(Ar²)]): A cis-isomeric palladium(II) species from which the final product is eliminated.

The stability and reactivity of these intermediates are influenced by electronic and steric factors of the substituents on both the pyridine and benzene rings. For instance, the electron-withdrawing nitrile group and the electron-donating (or weakly withdrawing, depending on pH) hydroxyl group can modulate the electron density at the reaction centers, thereby affecting the kinetics of the individual steps in the catalytic cycle.

Intermolecular Interactions and Supramolecular Assembly

Analysis of Hydrogen Bonding Networks in Crystalline Solids

Hydrogen bonding plays a pivotal role in defining the solid-state structure of 4-(5-Hydroxypyridin-2-yl)benzonitrile. The hydroxyl group (-OH) acts as a strong hydrogen bond donor, while the nitrogen atom of the pyridine (B92270) ring and the nitrile group (-C≡N) serve as potential hydrogen bond acceptors.

In the crystalline form, molecules of this compound are likely to form robust O-H···N hydrogen bonds between the hydroxyl group of one molecule and the pyridyl nitrogen of another. This interaction is a classic and highly directional force that can lead to the formation of one-dimensional chains or more complex two-dimensional sheets. For instance, a related compound, 4-(4-Hydroxy-phenyl-diazen-yl)-benzonitrile, exhibits intermolecular O-H···N hydrogen bonding that generates a chain-like structure in its crystal lattice. While not the same molecule, this provides a strong indication of the probable primary hydrogen bonding motif in this compound.

Investigation of π-Stacking and Aromatic Interactions

The presence of two aromatic rings, the pyridine and the benzene (B151609) ring, in this compound makes π-stacking and other aromatic interactions significant contributors to its supramolecular assembly. These interactions arise from the electrostatic and dispersion forces between the electron-rich π-systems of the aromatic rings.

Crystal Engineering Approaches for Tailored Solid-State Architectures

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties by controlling the intermolecular interactions. The multifunctional nature of this compound makes it an excellent candidate for crystal engineering studies.

By systematically modifying the functional groups or introducing co-former molecules, it is possible to create a variety of solid-state architectures with tailored properties. For example, the competition between different hydrogen bond donors and acceptors can be exploited to generate different supramolecular synthons, which are reliable and recurring patterns of intermolecular interactions. The principles of crystal engineering allow for a rational approach to designing materials with specific packing arrangements, which can influence physical properties such as melting point, solubility, and even optical properties.

Formation and Characterization of Cocrystals and Multicomponent Solid Forms

A promising strategy in crystal engineering is the formation of cocrystals, which are multicomponent crystalline solids where the components are held together by non-covalent interactions. This compound, with its hydrogen bond donor and acceptor sites, is an ideal component for cocrystal formation.

By combining it with other molecules (co-formers) that have complementary functional groups, such as carboxylic acids or other heterocyclic compounds, a wide range of cocrystals can be synthesized. For instance, the hydroxyl group can form a robust O-H···O hydrogen bond with a carboxylic acid co-former, while the pyridine and nitrile groups can interact with other donor sites on the co-former. The formation of these new solid forms can significantly alter the physicochemical properties of the parent compound. These multicomponent systems are typically characterized using techniques such as X-ray diffraction, thermal analysis, and spectroscopy to determine their structure and properties.

Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs) Utilizing the Compound as a Ligand

The pyridine nitrogen and the nitrile group of this compound can act as coordinating sites for metal ions, making it a suitable ligand for the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands.

When used as a ligand, this compound can bridge metal centers to form one-, two-, or three-dimensional networks. The structure and properties of the resulting coordination polymer or MOF depend on the coordination geometry of the metal ion, the nature of the ligand, and the reaction conditions. These materials are of great interest due to their potential applications in areas such as gas storage, catalysis, and sensing. The porous nature of many MOFs allows for the encapsulation of guest molecules, a feature that is highly dependent on the size and shape of the pores created by the arrangement of the ligands and metal nodes.

Potential Applications in Advanced Materials Science

Role as Building Blocks for Functional Organic Materials

The bifunctional nature of 4-(5-Hydroxypyridin-2-yl)benzonitrile, possessing both a hydroxyl group and a nitrile group, theoretically allows it to act as a monomer in polymerization reactions. The hydroxyl group could potentially participate in step-growth polymerization to form polyesters or polyethers, while the nitrile group could be involved in or modified for other polymerization schemes. However, no specific studies demonstrating the synthesis of polymers or functional organic materials using this compound as a monomer have been identified. General literature on the synthesis of high-performance polymers from various hydroxypyridine and nitrile-containing monomers exists, but direct application of this specific compound is not documented. mdpi.commdpi.com

Exploration in Optoelectronic Devices and Photoactive Systems

Derivatives of 2-phenylpyridine (B120327) are known for their interesting photophysical properties and have been explored for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. wikipedia.orgrsc.orgrsc.orgscilit.comresearchgate.netrsc.org The core structure of this compound falls within this class of compounds. The presence of the electron-withdrawing nitrile group and the electron-donating hydroxyl group could potentially lead to interesting charge-transfer characteristics and luminescent properties. researchgate.net However, a search of the scientific literature did not yield any studies on the photophysical or electronic properties, such as absorption, emission spectra, or quantum yields, for this specific molecule.

Integration into Responsive Materials and Smart Systems

The pyridine (B92270) and hydroxyl moieties of this compound suggest a potential for its integration into stimuli-responsive materials. The nitrogen atom of the pyridine ring can be protonated or deprotonated in response to changes in pH, which could alter the material's properties. nih.govnumberanalytics.comnih.govmdpi.comrsc.org Similarly, the hydroxyl group can participate in hydrogen bonding, which can be sensitive to temperature, potentially leading to thermoresponsive behavior. nih.govnih.govrsc.orgmdpi.comrsc.org While there is extensive research on pH- and thermo-responsive polymers containing pyridine or hydroxyl groups, no studies were found that specifically incorporate this compound into such smart systems.

Development for Supramolecular Catalysis and Recognition

The pyridine and nitrile functionalities are well-known participants in supramolecular chemistry. The pyridine nitrogen can act as a hydrogen bond acceptor or a ligand for metal coordination, while the nitrile group can also participate in hydrogen bonding and metal coordination. nih.govrsc.orgnih.govacs.org This suggests that this compound could be a valuable building block for designing supramolecular assemblies, molecular recognition systems, and metal-organic frameworks. nih.govnih.govbohrium.comacs.org The hydroxyl group adds another site for hydrogen bonding interactions. Furthermore, hydroxypyridine derivatives have been investigated as ligands in catalytic metal complexes. rsc.orgnih.govmdpi.com Despite these possibilities, there is no available research on the use of this compound in supramolecular catalysis or molecular recognition.

Future Research Directions and Methodological Advancements

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 4-(5-Hydroxypyridin-2-yl)benzonitrile will likely focus on developing greener, more efficient, and cost-effective methods. Traditional cross-coupling reactions, while effective, often rely on expensive catalysts, harsh reaction conditions, and generate significant waste. Future research should prioritize the following:

Catalyst Innovation: Exploring earth-abundant metal catalysts (e.g., iron, copper) as alternatives to precious metals (e.g., palladium, platinum). Additionally, the development of heterogeneous catalysts could simplify product purification and catalyst recycling.

Flow Chemistry: Transitioning from batch to continuous flow synthesis can offer improved control over reaction parameters, enhanced safety, and easier scalability.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could lead to highly selective and environmentally benign processes.

A comparative table of potential synthetic routes is presented below:

Method Catalyst Solvent Advantages Challenges
Suzuki CouplingPalladium-basedToluene, DioxaneHigh yield, well-establishedCatalyst cost, residual metal contamination
C-H ActivationRhodium, RutheniumVarious organicAtom economy, reduced pre-functionalizationCatalyst development, selectivity
Flow ChemistryHeterogeneousGreen solvents (e.g., ionic liquids)Scalability, safety, process controlInitial setup cost, reactor design
BiocatalysisEngineered enzymesAqueous mediaHigh selectivity, mild conditions, sustainabilityEnzyme stability, substrate scope

Application of Advanced In Situ Spectroscopic Techniques

To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and behavior of this compound, the application of advanced in situ spectroscopic techniques is crucial. These methods allow for real-time monitoring of chemical processes as they occur.

Future research could employ:

In Situ NMR Spectroscopy: To identify and quantify reactants, intermediates, and products directly in the reaction mixture.

In Situ FTIR and Raman Spectroscopy: To track changes in vibrational modes, providing insights into bond formation and breaking.

In Situ X-ray Absorption Spectroscopy (XAS): To probe the electronic structure and local coordination environment of metal catalysts during the reaction.

These techniques will provide invaluable data for optimizing reaction conditions and understanding the fundamental chemical transformations.

Integration of Machine Learning and AI in Compound Design and Prediction

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the discovery and design of new materials. For this compound and its derivatives, ML models can be trained on existing chemical data to predict various properties.

Key areas for integration include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict biological activities, photophysical properties, and material characteristics. mdpi.com

Generative Models: Using generative adversarial networks (GANs) or variational autoencoders (VAEs) to design novel derivatives of this compound with desired functionalities.

Reaction Optimization: Employing ML algorithms to explore vast reaction parameter spaces and identify optimal conditions for synthesis, thereby accelerating experimental workflows.

A hypothetical data table for a predictive ML model is shown below:

Derivative Molecular Descriptors Predicted Property (e.g., Fluorescence Quantum Yield)
Compound A[Descriptor Set 1]0.85
Compound B[Descriptor Set 2]0.62
Compound C[Descriptor Set 3]0.91

Exploration of Complex Supramolecular Architectures and Dynamic Systems

The hydrogen bonding capabilities of the hydroxyl group and the nitrogen atom in the pyridine (B92270) ring, combined with the potential for π-π stacking of the aromatic rings, make this compound an excellent building block for supramolecular chemistry.

Future research directions include:

Self-Assembly Studies: Investigating the self-assembly of the molecule in different solvents and on various surfaces to form well-defined nanostructures such as wires, sheets, or gels.

Host-Guest Chemistry: Utilizing the molecule as a guest in larger host systems or designing it to act as a host for specific ions or small molecules.

Dynamic Covalent Chemistry: Incorporating reversible covalent bonds to create dynamic systems that can respond to external stimuli such as light, pH, or temperature. This could lead to the development of "smart" materials.

Expanding the Scope of Material Science Applications and Theoretical Predictions

The unique electronic and structural properties of this compound suggest its potential in various material science applications. bldpharm.com

Organic Electronics: The conjugated π-system could be exploited in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). Theoretical calculations, such as Density Functional Theory (DFT), can predict the electronic properties and guide the design of more efficient materials. nih.gov

Sensors: The hydroxyl and nitrile groups can act as binding sites for specific analytes. Modification of the core structure could lead to highly selective and sensitive chemical sensors.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The molecule can serve as a functionalized organic linker for the synthesis of porous crystalline materials with applications in gas storage, separation, and catalysis. bldpharm.com

Theoretical predictions will play a vital role in this area, helping to screen potential applications and guide experimental efforts.

Potential Application Key Property Theoretical Method for Prediction
OLEDsHigh photoluminescence quantum yieldTime-Dependent Density Functional Theory (TD-DFT)
Chemical SensorsSelective analyte bindingMolecular Docking, Quantum Mechanics/Molecular Mechanics (QM/MM)
Gas Storage in MOFsHigh surface area, specific gas affinityGrand Canonical Monte Carlo (GCMC) simulations

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(5-Hydroxypyridin-2-yl)benzonitrile and its derivatives?

  • Methodological Answer : A common approach involves coupling pyridine derivatives with benzonitrile precursors. For example, hydrosilylation reactions catalyzed by Fe complexes (e.g., Bu4N[Fe(CO)3(NO)]) can introduce hydroxymethyl or pyridyl groups to benzonitrile scaffolds . Alternatively, nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) may link pyridin-2-yl groups to the benzonitrile core. Optimization of reaction conditions (e.g., temperature, catalysts, and protecting groups) is critical to avoid side reactions, particularly for preserving hydroxyl group integrity .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • UPLC-MS : Confirm molecular weight and purity (>95%) via retention time (e.g., tR = 1.47 min) and mass-to-charge ratio (e.g., m/z 369 [M-H]<sup>-</sup>) .
  • NMR Spectroscopy : Analyze <sup>1</sup>H and <sup>13</sup>C NMR spectra to verify substituent positions. For example, pyridyl protons typically appear as doublets (J = 8.5–10.9 Hz) in DMSO-d6, while benzonitrile carbons resonate at ~118–120 ppm .
  • Melting Point Analysis : Compare experimental values (e.g., 123–124°C) with literature data to assess crystallinity .

Advanced Research Questions

Q. What strategies are effective for optimizing the pharmacological activity of this compound derivatives?

  • Methodological Answer :

  • Fragment-Based Drug Design (FBDD) : Screen derivatives against stabilized receptor targets (e.g., thermostabilized mGlu5 GPCR) to identify high ligand-efficiency (LE) fragments. Optimize hits using X-ray crystallography (e.g., 2.6–3.1 Å resolution structures) to guide substitutions that enhance binding affinity .
  • Structure-Activity Relationship (SAR) Studies : Modify the pyridin-2-yl or benzonitrile moieties to evaluate effects on target inhibition. For example, fluorination at the pyridine ring improved metabolic stability in xanthine oxidase inhibitors .

Q. How can computational methods aid in understanding the interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use programs like AutoDock or Schrödinger Suite to model binding modes. For instance, pyridin-2-yl hydroxyl groups may form hydrogen bonds with catalytic residues in enzymes .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns trajectories) to identify critical interactions, such as π-π stacking between the benzonitrile ring and aromatic residues .

Q. What analytical challenges arise when characterizing degradation products of this compound under physiological conditions?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Detect low-abundance metabolites or degradation products (e.g., hydrolyzed cyano groups forming carboxylic acids).
  • HPLC-PDA/UV : Monitor stability under simulated physiological pH (e.g., pH 6.5 buffer) to identify degradation pathways .
  • Hazard Analysis : Decomposition under heat or light may release toxic byproducts (e.g., hydrogen cyanide), requiring strict adherence to safety protocols .

Specialized Research Applications

Q. How is this compound utilized in enzyme inhibition studies?

  • Methodological Answer :

  • Kinetic Assays : Measure IC50 values using fluorogenic substrates (e.g., Amplex Red for xanthine oxidase). Derivatives with electron-withdrawing groups (e.g., -CF3) on the pyridine ring showed enhanced inhibition (IC50 < 1 µM) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to validate competitive vs. allosteric mechanisms .

Q. What role does this compound play in material science applications?

  • Methodological Answer :

  • Coordination Polymers : The hydroxyl and nitrile groups can coordinate with transition metals (e.g., Fe<sup>3+</sup>) to form porous frameworks for gas storage .
  • Photocatalysts : Functionalize TiO2 nanoparticles with the compound to enhance visible-light absorption in degradation reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.